N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-7-16(8-10-18)20-19(23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYYFRAFJYDTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191598-99-9 | |
| Record name | N-(4-METHOXYPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 4-methoxyaniline with 2-chloroacetyl chloride to form N-(4-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with 4-phenylpiperazine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide linkage can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide.
Reduction: Formation of N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticonvulsant Properties
Research has indicated that compounds structurally related to N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide exhibit significant anticonvulsant activity. In studies involving animal models, derivatives have been shown to be effective against seizures induced by maximal electroshock and pentylenetetrazole tests .
Table 1: Summary of Anticonvulsant Activity Studies
| Compound | Test Model | Activity | Reference |
|---|---|---|---|
| This compound | MES | Active | |
| 3-(trifluoromethyl)anilide derivatives | MES | Moderate | |
| Phenytoin (reference) | MES | High |
Neurotransmitter Interaction
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly those involved in seizure pathways. Molecular docking studies indicate potential binding affinities to sodium channels, which are crucial for neuronal excitability .
Potential Applications in Neurology
Given its biological profile, this compound could serve as a lead compound for developing new antiepileptic drugs (AEDs). Its unique structural features may allow for further modifications aimed at enhancing efficacy and reducing side effects associated with existing AEDs.
Case Studies and Comparative Analysis
Several studies have compared this compound with other similar compounds to evaluate their pharmacological profiles:
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | Chlorine substitution | Anticancer activity | Enhanced receptor binding |
| N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | Fluorine substitution | Antidepressant effects | Altered pharmacokinetics |
| This compound | Methoxy substitution | Anticonvulsant activity | Increased lipophilicity |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Acetamide Derivatives
Piperazine rings are pivotal in modulating bioactivity. The following compounds highlight structural and functional variations:
Table 1: Key Piperazine-Containing Acetamides
- Structural Insights: The thiazole group in Compound 16 () increases molecular weight and melting point compared to the target compound, likely enhancing rigidity and thermal stability . Benzothiazole derivatives (e.g., Compound 3d, BZ-IV) exhibit lower melting points, suggesting reduced crystallinity due to bulky heterocycles . Methylpiperazine in BZ-IV vs.
Substituent Effects on Bioactivity
- Methoxy vs. Halogen Substituents: Chloro (Compound 14, ) and fluoro (Compound 15, ) analogs show higher molecular weights and melting points than the methoxy variant, possibly due to stronger intermolecular forces .
Phenylpiperazine vs. Sulfonylpiperazine :
Heterocyclic Modifications
Thiazole and Benzothiazole Derivatives :
- Quinazoline-Sulfonyl Acetamides: Compounds 38–40 () with quinazoline-sulfonyl groups exhibit notable anticancer activity, highlighting the impact of electron-withdrawing substituents on cytotoxicity .
Biological Activity
N-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, a compound notable for its structural features, including a methoxyphenyl group and a phenylpiperazine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is , and it is typically synthesized through the reaction of 4-methoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-phenylpiperazine. The synthesis process generally employs bases like triethylamine and solvents such as dichloromethane to optimize yield and purity.
Anticonvulsant Properties
Research indicates that this compound exhibits significant anticonvulsant activity . In studies involving animal models, it was shown to interact with neuronal voltage-sensitive sodium channels, which play a critical role in neuronal excitability. This interaction suggests potential applications in treating epilepsy and other neurological disorders .
The anticonvulsant efficacy was evaluated using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Results indicated that various derivatives of this compound displayed varying degrees of protection against seizures, with some compounds demonstrating higher activity than traditional antiepileptic drugs like phenytoin .
The mechanism through which this compound exerts its biological effects involves modulation of neurotransmitter systems. Specifically, the phenylpiperazine moiety is known to interact with serotonin receptors, potentially influencing mood and anxiety pathways. This receptor interaction may provide insights into its therapeutic potential in psychiatric disorders as well.
Study 1: Anticonvulsant Activity Evaluation
In a study evaluating twenty-two new derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, researchers conducted pharmacological assessments to determine their anticonvulsant properties. The compounds were administered at doses of 30, 100, and 300 mg/kg, revealing varied efficacy across different time intervals post-administration. Notably, certain derivatives demonstrated significant protection in both MES and PTZ tests .
Table 1: Anticonvulsant Activity Summary
| Compound ID | Dose (mg/kg) | MES Test Efficacy | PTZ Test Efficacy |
|---|---|---|---|
| 12 | 100 | Effective | Not effective |
| 19 | 300 | Effective | Effective |
| 24 | 100 | Effective | Not effective |
Study 2: Interaction with Serotonin Receptors
Another study focused on the interactions of this compound with serotonin receptors. The findings suggested that the compound acts as both an agonist and antagonist at various receptor subtypes, indicating its potential utility in treating mood disorders by modulating serotonergic pathways .
Q & A
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide?
The compound is typically synthesized via acetylation of intermediates. For example, a primary amine (e.g., 4-methoxyaniline) is reacted with a chloroacetamide derivative bearing a 4-phenylpiperazine moiety under reflux conditions. Purification is achieved through recrystallization or column chromatography. Key steps include optimizing reaction time and temperature to improve yield, as demonstrated in analogous syntheses of piperazine-containing acetamides .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by identifying proton environments (e.g., methoxy groups at δ ~3.7 ppm, piperazine protons at δ ~2.5-3.5 ppm). Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., [M+H]⁺ ion). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Elemental analysis ensures purity (>95%) .
Q. What in vitro assays are used for initial pharmacological screening?
The MTT assay is widely employed to evaluate cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). Dose-response curves (1–100 μM) determine IC₅₀ values. Parallel assays with healthy cell lines (e.g., HEK-293) assess selectivity. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are critical for data reliability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
SAR studies focus on modifying substituents to enhance potency and reduce off-target effects. For example:
- Methoxy position : Moving the methoxy group from the para to meta position (as in derivatives from ) reduced anticancer activity by 40%, indicating para substitution is critical for binding.
- Piperazine substitution : Replacing the phenyl group with a chlorophenyl moiety (as in ) increased anticonvulsant activity, suggesting hydrophobic interactions dominate receptor binding. Systematic variation of R-groups followed by bioactivity assays and molecular docking can identify key pharmacophores .
Q. How can researchers resolve contradictions in reported IC₅₀ values across pharmacological studies?
Discrepancies may arise from differences in:
- Assay conditions : Serum concentration, incubation time, and cell passage number (e.g., IC₅₀ of 12 μM in vs. 8 μM in ).
- Purity : Impurities >5% (common in early syntheses) skew results. Use HPLC-purity (>98%) samples.
- Cell line variability : Cervical cancer (HeLa) vs. colorectal (HCT-116) cells have differing drug sensitivities. Meta-analyses with standardized protocols are recommended .
Q. What computational methods support the understanding of its mechanism of action?
Molecular docking (AutoDock Vina) predicts binding to adenosine A₂B receptors or tubulin (docking scores < -8 kcal/mol). Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. QSAR models using descriptors like logP and polar surface area correlate with bioavailability .
Q. How can crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SHELX suite) determines bond lengths, angles, and torsional strain. For example, in related acetamides, the dihedral angle between the methoxyphenyl and piperazine planes (65–75°) impacts steric hindrance and receptor binding. Twinning or disorder in crystals requires refinement with SHELXL .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Salt formation : Hydrochloride salts enhance aqueous solubility.
- Prodrug design : Esterification of the acetamide group (e.g., ethyl ester) improves membrane permeability.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release in pharmacokinetic studies (t½ > 6 hours) .
Methodological Considerations
Q. How can researchers ensure reproducibility in synthesis?
Q. What statistical approaches validate pharmacological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
